molecular formula C17H17ClFNO B2597514 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2189498-18-6

8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No. B2597514
CAS RN: 2189498-18-6
M. Wt: 305.78
InChI Key: KSZWMXHOVYLMSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This structure is a key component of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” are complex and involve several steps . These include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound can be used in the stereoselective synthesis of these alkaloids, which are significant due to their pharmacological properties, including analgesic, anticholinergic, and psychostimulant effects.

Enantioselective Construction

Research has been directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in an enantioselective manner . This compound can play a role in methodologies where stereochemical control is crucial, particularly in the formation of the bicyclic scaffold that is a feature of many bioactive molecules.

Drug Discovery

Nitrogen-containing heterocycles like 2-azabicyclo[3.2.1]octanes, which share a similar core structure with the compound , have significant potential in drug discovery . They serve as key synthetic intermediates in the total synthesis of various bioactive molecules, making them valuable in medicinal chemistry.

Biomass Valorization

The compound’s structure is relevant in the valorization of biomass-derived compounds. Its application in photochemical transformations and palladium-catalyzed reactions is part of ongoing research to develop new synthetic methodologies .

Neurological Research

The 8-azabicyclo[3.2.1]octane core is structurally related to compounds that exhibit high affinity for neuronal nicotinic acetylcholine receptors . This makes the compound a candidate for research into neurological conditions and the development of treatments targeting these receptors.

Synthetic Methodology Development

The compound is also involved in the development of new synthetic methodologies. Its challenging structure provides a testbed for new synthetic approaches, flow chemistry techniques, and the synthesis of bioactive molecules .

Mechanism of Action

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO/c18-16-9-12(19)3-6-15(16)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZWMXHOVYLMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

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